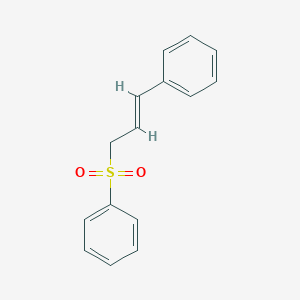

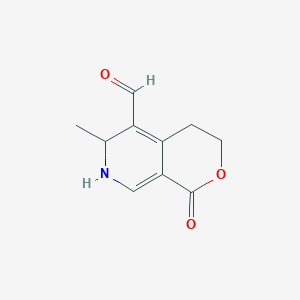

6-Formil-2-tiouracilo

Descripción general

Descripción

6-Formyl-2-thiouracil is a derivative of thiouracil, which is a class of compounds known for their antithyroid activity. The core structure of thiouracil derivatives, such as 6-propyl-2-thiouracil (PTU), is characterized by a pyrimidine ring with a thioketo group at the second position and various substituents at the sixth position. These compounds have been extensively studied due to their biological activities and their interactions with enzymes such as nitric oxide synthases .

Synthesis Analysis

The synthesis of thiouracil derivatives typically involves the condensation of thiourea with other organic compounds. For instance, 6-n-propyl-2-thiouracil-6-^14C was synthesized from sodium butyrate-1-^14C through a series of reactions, including the preparation of butyryl chloride-1-^14C and its condensation with sodio ethylacetoacetate to yield ethyl β-oxohexanoate-β-^14C, followed by further condensation with thiourea . Similar synthetic strategies are employed for other derivatives, indicating a general approach for the synthesis of 6-substituted-2-thiouracils .

Molecular Structure Analysis

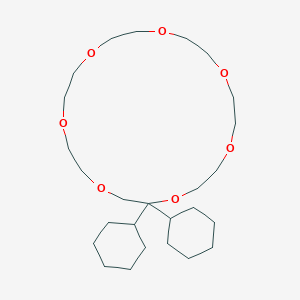

The molecular structure of thiouracil derivatives has been elucidated using various techniques, including X-ray crystallography. For example, the crystal structure of 6-propyl-2-thiouracil was determined as a complex with 1,4-dioxane, revealing a monoclinic space group and specific bond lengths and angles that define the geometry of the molecule . Quantum chemical studies have also been conducted to predict the preferred tautomeric forms and protonation paths of these molecules, which are crucial for understanding their biological activity .

Chemical Reactions Analysis

Thiouracil derivatives undergo a range of chemical reactions, reflecting their reactivity and potential for further chemical modification. The antithyroid agent 6-n-propyl-2-thiouracil, for example, is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform, indicating that it can act as an alternate substrate and undergo turnover-dependent inactivation . Other reactions include the synthesis of stable thioaldehydes from 6-amino-1,3-disubstituted uracils and the preparation of various substituted derivatives through condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiouracil derivatives are closely related to their molecular structure and the nature of their substituents. The crystallographic analysis provides insights into the density and molecular weight of these compounds . The tautomeric and protonation behavior, predicted through quantum chemical studies, influences their acidity and basicity, which are important for their solubility and stability in different environments . The stability of thioaldehydes and the reactivity of thiouracil derivatives in various chemical reactions further demonstrate the diverse properties of these compounds .

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

El 6-Formil-2-tiouracilo tiene aplicaciones potenciales en la industria farmacéutica . Por ejemplo, puede utilizarse en el desarrollo de co-cristales farmacéuticos . Estos co-cristales pueden modular eficazmente las propiedades fisicoquímicas de los principios farmacéuticos activos . Los nuevos sólidos multicomponente de 6-propil-2-tiouracilo se han obtenido mediante síntesis mecanoquímica y se han caracterizado completamente mediante métodos de difracción de rayos X de polvo y monocristal .

Investigación proteómica

El this compound hidratado es un producto especializado para aplicaciones de investigación proteómica . La proteómica es un estudio a gran escala de las proteínas, en particular de sus estructuras y funciones. Este compuesto podría utilizarse en diversas aplicaciones proteómicas, incluida la identificación de proteínas, los estudios de interacción proteína-proteína y el estudio de modificaciones postraduccionales .

Síntesis de pirido[2,3-d]pirimidinas

La 6-Amino-2-tiouracilo, un compuesto relacionado, se ha utilizado como precursor para la síntesis de pirido[2,3-d]pirimidinas . Aunque no se menciona el uso específico del this compound en este contexto, es plausible que también pueda utilizarse en rutas sintéticas similares.

Desarrollo de complejos metálicos

El this compound podría utilizarse potencialmente en la síntesis de complejos metálicos . Por ejemplo, el 6-metil-2-tiouracilo y el 6-propil-2-tiouracilo se han utilizado en el desarrollo de estos complejos . Estos complejos tienen una amplia gama de aplicaciones, incluida la catálisis, la ciencia de los materiales y la química medicinal

Mecanismo De Acción

Target of Action

The primary target of 6-Formyl-2-thiouracil is thyroid peroxidase , an enzyme that plays a crucial role in the synthesis of thyroid hormones . This enzyme is responsible for the conversion of iodide to iodine and the incorporation of iodine into the phenol rings of thyroglobulin .

Mode of Action

6-Formyl-2-thiouracil interacts with its target, thyroid peroxidase, by binding to it and inhibiting its function . This interaction inhibits the conversion of iodide to iodine, a critical step in the synthesis of thyroid hormones . As a result, the production of thyroid hormones, specifically thyroxine (T4) and triiodothyronine (T3), is decreased .

Biochemical Pathways

The inhibition of thyroid peroxidase by 6-Formyl-2-thiouracil affects the thyroid hormone synthesis pathway . This pathway involves the iodination of tyrosine residues in thyroglobulin, a process catalyzed by thyroid peroxidase. By inhibiting this enzyme, 6-Formyl-2-thiouracil prevents the formation of T4 and T3, leading to a decrease in thyroid hormone levels .

Pharmacokinetics

Propylthiouracil, a related compound, is known to be rapidly absorbed and eliminated, with a mean terminal half-life in euthyroids of approximately 63 minutes . The bioavailability of propylthiouracil is reported to be between 80%-95%

Result of Action

The primary result of 6-Formyl-2-thiouracil’s action is a decrease in the production of thyroid hormones . This can lead to a reduction in the symptoms of conditions such as hyperthyroidism, where there is an overproduction of these hormones .

Action Environment

The action of 6-Formyl-2-thiouracil can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as calcium stearate, can have a synergistic effect, enhancing the thermal stabilizing efficiency of 6-Formyl-2-thiouracil .

Propiedades

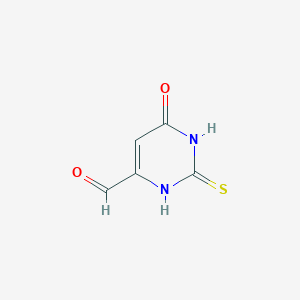

IUPAC Name |

4-oxo-2-sulfanylidene-1H-pyrimidine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2S/c8-2-3-1-4(9)7-5(10)6-3/h1-2H,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXFYENAWRZLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937644 | |

| Record name | 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16953-46-1 | |

| Record name | NSC93220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.